

# 4-Guanidino-2-methoxybenzoic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Guanidino-2-methoxybenzoic acid

**Cat. No.:** B1591679

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-Guanidino-2-methoxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Guanidino-2-methoxybenzoic acid** is a multifaceted organic compound that stands at the intersection of several key areas in chemical and pharmaceutical research. As a derivative of both benzoic acid and the highly basic guanidine functional group, it presents a unique combination of properties that make it a compelling subject for investigation. The strategic placement of a methoxy group on the benzene ring further modulates its electronic and steric characteristics, influencing its reactivity, binding affinity, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the chemical properties of **4-Guanidino-2-methoxybenzoic acid**, offering a foundational resource for researchers engaged in its synthesis, analysis, and application. From its fundamental physicochemical parameters to its potential as a bioactive agent, this document synthesizes available data and theoretical knowledge to deliver field-proven insights for the scientific community.

## Core Chemical and Physical Properties

**4-Guanidino-2-methoxybenzoic acid** is a crystalline solid, typically appearing as a light yellow to yellow powder.<sup>[1]</sup> Its structure incorporates a benzoic acid moiety, a guanidino group,

and a methoxy group, which collectively determine its chemical behavior and physical characteristics.

## Identifiers and Basic Properties

A summary of the key identifiers and fundamental properties of **4-Guanidino-2-methoxybenzoic acid** is provided in the table below.

| Property          | Value                                                        | Source(s) |
|-------------------|--------------------------------------------------------------|-----------|
| IUPAC Name        | 4-(diaminomethylideneamino)-2-methoxybenzoic acid            | -         |
| Synonym(s)        | {[amino(imino)methyl]amino}-2-methoxybenzoic acid            | [1]       |
| CAS Number        | 173731-96-9                                                  | [1]       |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub> | [2]       |
| Molecular Weight  | 209.21 g/mol                                                 | [2]       |
| Physical Form     | Light yellow to yellow powder or crystals                    | [1]       |
| Purity            | Typically ≥95%                                               | [1]       |

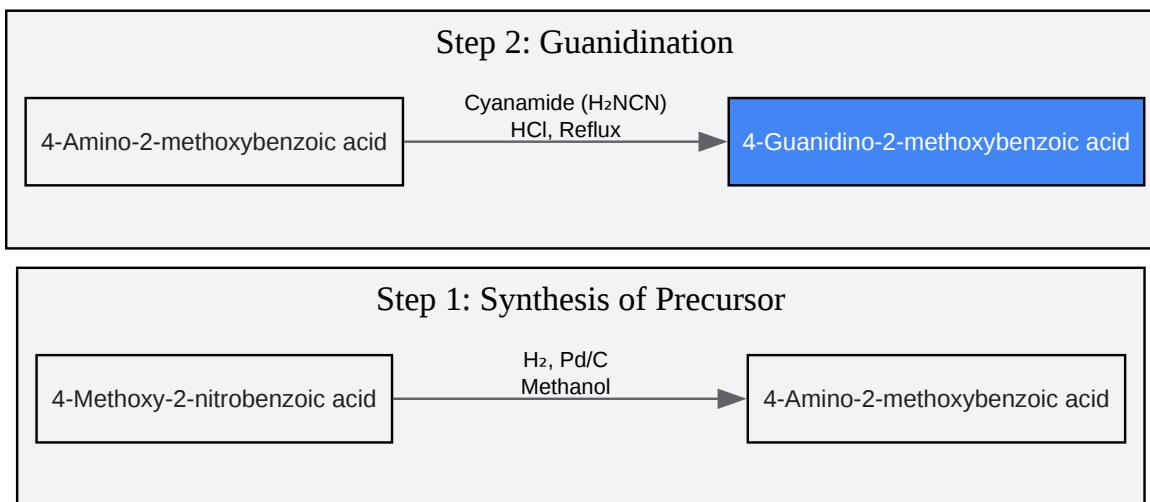
## Physicochemical Parameters

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions. While experimental data for **4-Guanidino-2-methoxybenzoic acid** is not extensively published, we can infer its likely characteristics based on its structural components and data from analogous compounds.

The guanidino group is strongly basic with a typical pKa of the conjugate acid around 13.5, meaning it will be protonated and positively charged at physiological pH.[3] The carboxylic acid group is acidic, with the pKa of the parent 2-methoxybenzoic acid being around 4.0. The

presence of the electron-donating guanidino group at the para position may slightly increase the pKa of the carboxylic acid.

The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The presence of the highly polar, charged guanidinium group and the carboxylic acid will lead to a low LogP value, indicating high water solubility. Guanidine and its salts are known to be highly soluble in water and polar organic solvents.[4][5][6]


| Parameter               | Predicted Value/Characteristic                                                                            | Rationale/Analog Data                                                          |
|-------------------------|-----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| pKa (acidic)            | ~4.0 - 4.5                                                                                                | Based on 2-methoxybenzoic acid and electronic effects.                         |
| pKa (basic)             | ~13.5                                                                                                     | Characteristic of the guanidinium group.[3]                                    |
| LogP                    | < 0                                                                                                       | The presence of two highly polar, ionizable groups suggests low lipophilicity. |
| Solubility              | High in water and polar protic solvents (e.g., methanol, ethanol). Limited in non-polar organic solvents. | Based on the properties of guanidine and benzoic acid derivatives.[4][5][6]    |
| Hydrogen Bond Donors    | 5                                                                                                         | From the -COOH and guanidino groups.                                           |
| Hydrogen Bond Acceptors | 6                                                                                                         | From the oxygens and nitrogens.                                                |

## Synthesis and Purification

The synthesis of **4-Guanidino-2-methoxybenzoic acid** can be approached through a multi-step process, beginning with a suitable precursor such as 4-amino-2-methoxybenzoic acid. The key transformation is the introduction of the guanidino group, a reaction known as guanidination.

## Synthetic Pathway

A plausible synthetic route involves the initial synthesis of 4-amino-2-methoxybenzoic acid, followed by its reaction with a guanidinating agent.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-Guanidino-2-methoxybenzoic acid**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of the precursor and the guanidination of related aminobenzoic acids.[\[1\]](#)[\[7\]](#)[\[8\]](#)

### Step 1: Synthesis of 4-Amino-2-methoxybenzoic acid

- Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2-nitrobenzoic acid (1 equivalent) in methanol.
- Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
- Hydrogenation: Subject the mixture to hydrogenation. This can be done using a balloon filled with hydrogen gas or a Parr hydrogenator at room temperature and atmospheric or slightly

elevated pressure.

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-methoxybenzoic acid as a solid.<sup>[8]</sup> This intermediate can be used in the next step, often without further purification.

#### Step 2: Guanidination of 4-Amino-2-methoxybenzoic acid

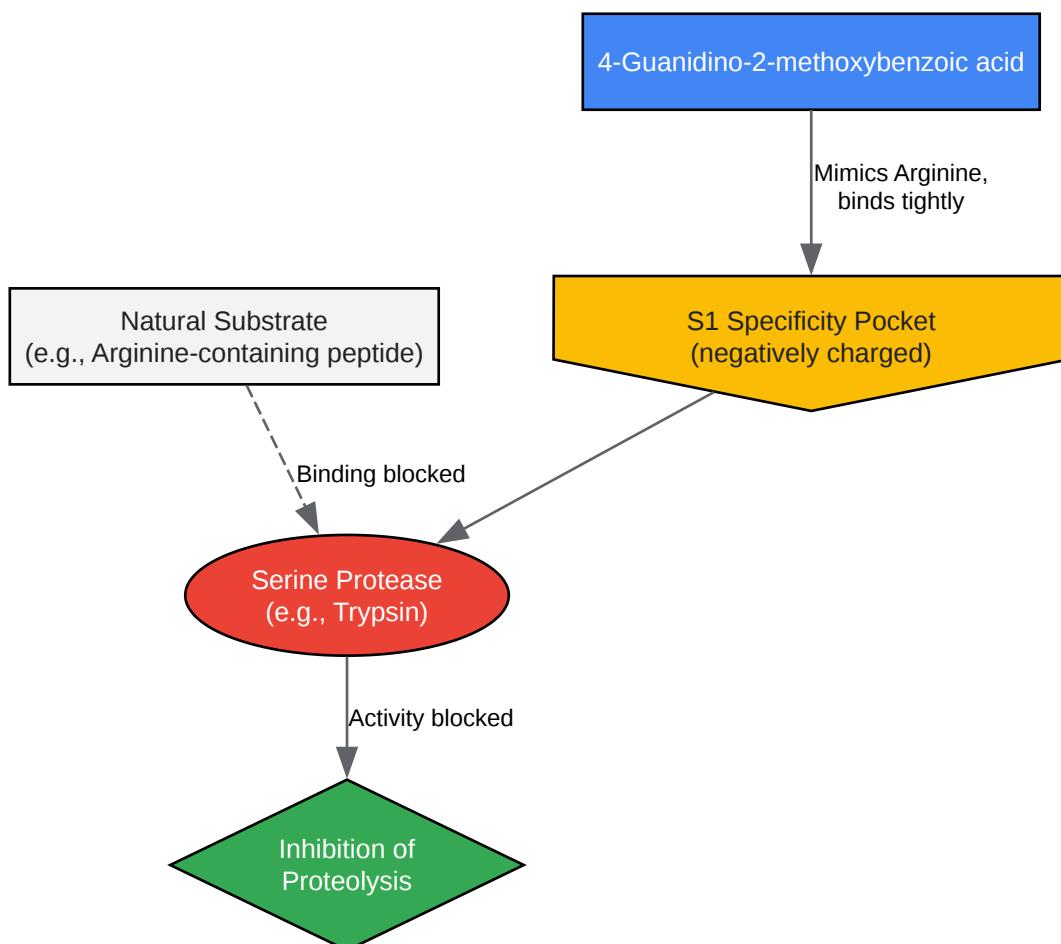
- Reaction Setup: Suspend 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
- Reagent Addition: Add cyanamide (approximately 2 equivalents) to the stirred suspension at room temperature.
- Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours (e.g., 6 hours).<sup>[1][7]</sup>
- Monitoring: Monitor the reaction by TLC or HPLC to track the formation of the product.
- Isolation and Purification:
  - Cool the reaction mixture to room temperature and allow it to stand, promoting precipitation of the product hydrochloride salt.
  - Collect the solid by filtration and wash with cold water.
  - To obtain the free base, the hydrochloride salt can be suspended in an aqueous solution of a weak base like potassium carbonate or sodium bicarbonate to neutralize the acid.
  - Filter the resulting solid, wash with water, and dry under vacuum to afford **4-Guanidino-2-methoxybenzoic acid**.

## Reactivity and Chemical Stability

The chemical reactivity of **4-Guanidino-2-methoxybenzoic acid** is dictated by its three functional groups: the guanidino group, the carboxylic acid, and the methoxy-substituted aromatic ring.

- Guanidino Group: This group is highly basic and will readily react with acids to form stable guanidinium salts. It is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis to form urea and the corresponding amine under harsh basic conditions, especially at elevated temperatures.[5][9]
- Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and formation of amides by reaction with amines using coupling agents.
- Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and guanidino groups. However, under strongly acidic conditions, the guanidino group will be protonated, diminishing its activating effect.

Stability: The compound is expected to be stable under normal storage conditions, preferably in a cool, dark place. As a solid, it is likely to be stable in air. Solutions of guanidinium salts are generally stable.[5][10] It is incompatible with strong oxidizing agents.[10]


## Biological Activity and Potential Applications

The guanidino group is a key pharmacophore in many biologically active molecules, recognized for its ability to form strong hydrogen bonds and salt bridges with biological targets. [3] Guanidinobenzoic acid derivatives, in particular, are well-established as inhibitors of serine proteases.[2][11][12][13]

## Mechanism of Action: Serine Protease Inhibition

Serine proteases are a large family of enzymes characterized by a serine residue in their active site, which plays a crucial role in catalysis. These enzymes are involved in a wide range of physiological processes, including digestion, blood coagulation, and inflammation.[12][14] Unregulated serine protease activity is implicated in numerous diseases.

The positively charged guanidinium group of **4-Guanidino-2-methoxybenzoic acid** can mimic the side chain of arginine, a natural substrate for many serine proteases like trypsin.[\[2\]](#) This allows the molecule to bind to the S1 specificity pocket of the enzyme's active site, leading to competitive inhibition.



[Click to download full resolution via product page](#)

Caption: Mechanism of serine protease inhibition by **4-Guanidino-2-methoxybenzoic acid**.

## Potential Therapeutic Applications

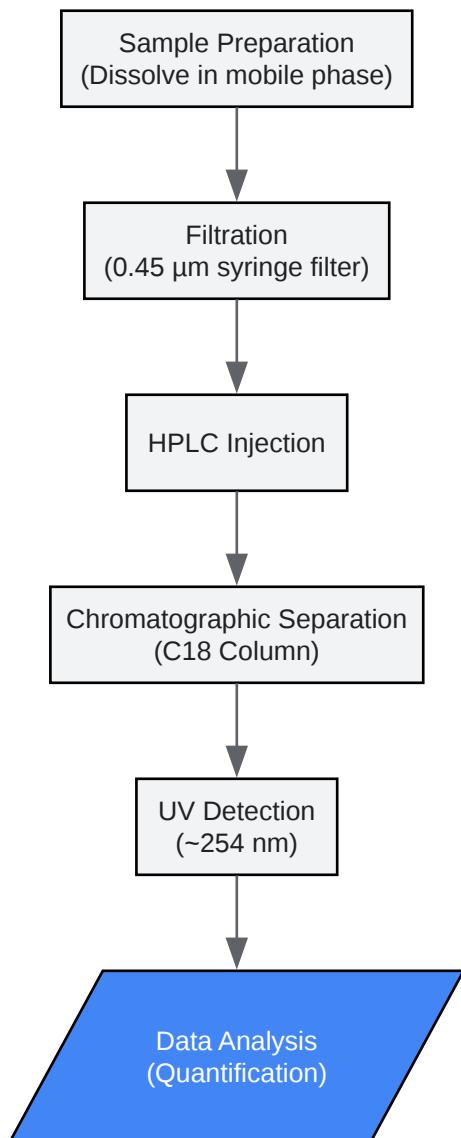
Given their mechanism of action, derivatives of guanidinobenzoic acid are investigated for a variety of therapeutic applications:

- Anti-inflammatory Agents: By inhibiting proteases involved in inflammatory cascades.[\[2\]](#)
- Anticoagulants: Through the inhibition of thrombin and other coagulation factors.[\[13\]](#)

- Anticancer Agents: By targeting proteases involved in tumor invasion and metastasis.
- Antiviral Agents: Some viral proteases are essential for viral replication and are targets for inhibition.

The specific activity and therapeutic potential of **4-Guanidino-2-methoxybenzoic acid** would require dedicated biological screening and evaluation. The methoxy group may influence its binding affinity, selectivity, and pharmacokinetic properties compared to unsubstituted guanidinobenzoic acid.

## Analytical Methodologies


Accurate and reliable analytical methods are essential for the characterization, quality control, and pharmacokinetic studies of **4-Guanidino-2-methoxybenzoic acid**. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

### HPLC-UV Method

A reversed-phase HPLC method can be developed for the quantification of **4-Guanidino-2-methoxybenzoic acid**. The method would involve separation on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.

| Parameter      | Recommended Condition                       | Rationale                                                                      |
|----------------|---------------------------------------------|--------------------------------------------------------------------------------|
| Column         | C18 (e.g., 4.6 x 150 mm, 5 $\mu$ m)         | Good retention for moderately polar aromatic compounds.                        |
| Mobile Phase   | A: 0.1% Formic acid in WaterB: Acetonitrile | Provides good peak shape for the acidic analyte and the basic guanidino group. |
| Gradient       | Isocratic or Gradient elution               | To be optimized for resolution from impurities.                                |
| Flow Rate      | 1.0 mL/min                                  | Standard flow rate for a 4.6 mm ID column.                                     |
| Detection      | UV at ~254 nm                               | Benzoic acid derivatives typically have strong UV absorbance in this region.   |
| Column Temp.   | 25-30 °C                                    | For reproducible retention times.                                              |
| Injection Vol. | 10-20 $\mu$ L                               | Standard injection volume.                                                     |

## Analytical Workflow



[Click to download full resolution via product page](#)

Caption: Standard workflow for the HPLC analysis of **4-Guanidino-2-methoxybenzoic acid**.

## Spectroscopic Characterization

While specific spectra for **4-Guanidino-2-methoxybenzoic acid** are not readily available in public databases, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

| Technique                | Expected Features                                                                                                                                                                                                                                                                                                                                                           |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR       | <ul style="list-style-type: none"><li>- Aromatic Protons: Signals in the range of 6.5-8.0 ppm, with splitting patterns determined by the substitution on the benzene ring.</li><li>- Methoxy Protons: A sharp singlet at ~3.8-4.0 ppm.</li><li>- Guanidino/Carboxyl Protons: Broad signals that may exchange with D<sub>2</sub>O.</li></ul>                                 |
| <sup>13</sup> C NMR      | <ul style="list-style-type: none"><li>- Carbonyl Carbon: Signal at ~165-175 ppm.</li><li>- Guanidino Carbon: Signal at ~155-160 ppm.</li><li>Aromatic Carbons: Signals in the range of 110-160 ppm.</li><li>- Methoxy Carbon: Signal at ~55-60 ppm.</li></ul>                                                                                                               |
| FTIR (cm <sup>-1</sup> ) | <ul style="list-style-type: none"><li>- O-H Stretch (Carboxylic Acid): Broad band from 2500-3300.</li><li>- N-H Stretch (Guanidino): Bands around 3100-3400.</li><li>- C=O Stretch (Carboxylic Acid): Strong band at ~1680-1710.</li><li>- C=N Stretch (Guanidino): Strong band around 1650.</li><li>- C-O Stretch (Methoxy/Acid): Bands in the 1200-1300 region.</li></ul> |
| Mass Spec. (EI)          | <ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): Peak at m/z = 209.</li><li>Fragmentation: Loss of H<sub>2</sub>O (m/z = 191), COOH (m/z = 164), and characteristic fragmentation of the guanidino and methoxy groups.</li></ul>                                                                                                                      |

## Safety and Handling

Based on the safety data for the related compound 4-guanidinobenzoic acid hydrochloride, **4-Guanidino-2-methoxybenzoic acid** should be handled with care in a laboratory setting.

- GHS Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin and eye irritation.[\[15\]](#)
- Precautionary Statements: Wear protective gloves, clothing, and eye protection (P280). If swallowed, seek medical attention. If in eyes, rinse cautiously with water for several minutes

(P305, P351, P338).[\[1\]](#)

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[1\]](#)[\[10\]](#)

## Conclusion

**4-Guanidino-2-methoxybenzoic acid** is a compound of significant interest due to its unique structural features and potential as a bioactive molecule, particularly as a serine protease inhibitor. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and methodologies for its analysis. While further experimental validation of its specific physicochemical and biological properties is warranted, the information presented herein, drawn from data on closely related analogs and established chemical principles, offers a robust foundation for researchers and drug development professionals. The continued exploration of this and similar molecules holds promise for the discovery of novel therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Guanidinobenzoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Guanidinobenzoic acid hydrochloride | 42823-46-1 [chemicalbook.com]
- 8. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 11. [Synthetic inhibitors of serine proteinases. 35. Inhibition action of amidino- and guanidinophenyl derivatives against hemolysis initiated by complement activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the serine proteases of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 4-Guanidinobenzoic acid hydrochloride | C8H10CIN3O2 | CID 3084875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Guanidino-2-methoxybenzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591679#4-guanidino-2-methoxybenzoic-acid-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

